Chloro(cyclopropyl)(methyl)(vinyl)silane
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Overview
Description
Chloro(cyclopropyl)(methyl)(vinyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, a cyclopropyl group, a methyl group, and a vinyl group. This compound is of interest due to its unique structural features and reactivity, which make it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(cyclopropyl)(methyl)(vinyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which provides high yields and is operationally simple . Industrial production often utilizes these methods due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Chloro(cyclopropyl)(methyl)(vinyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydrosilanes as reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Reagents like aqueous fluoride and peroxide are commonly used.
Reduction: Hydrosilanes and catalysts like silver or indium chloride are employed.
Substitution: Organomagnesium reagents and zinc-based silicon reagents are typical.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alkanes or alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chloro(cyclopropyl)(methyl)(vinyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chloro(cyclopropyl)(methyl)(vinyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can form bonds with various organic groups, enhancing the stability and reactivity of the compound . The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups on biomolecules, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethylsilane
- Vinylmethylsilane
- Chloromethylsilane
Uniqueness
Chloro(cyclopropyl)(methyl)(vinyl)silane is unique due to the presence of both a cyclopropyl group and a vinyl group bonded to the silicon atom. This combination imparts distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C6H11ClSi |
---|---|
Molecular Weight |
146.69 g/mol |
IUPAC Name |
chloro-cyclopropyl-ethenyl-methylsilane |
InChI |
InChI=1S/C6H11ClSi/c1-3-8(2,7)6-4-5-6/h3,6H,1,4-5H2,2H3 |
InChI Key |
QQCAFPFSXPNZBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)(C1CC1)Cl |
Origin of Product |
United States |
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